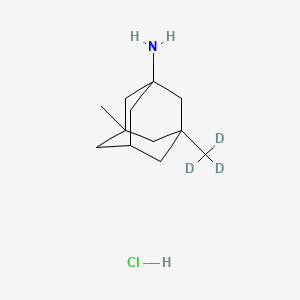

Memantine-d3 Hydrochloride

Description

Memantine-d3 Hydrochloride is a deuterium-labeled analog of Memantine Hydrochloride, a non-competitive NMDA receptor antagonist used in Alzheimer’s disease therapy. The deuterium substitution occurs at three methyl hydrogen atoms in the 5-methyl group of the adamantane structure, resulting in the molecular formula C₁₂H₁₈D₃N·HCl . This isotopic labeling enhances its utility as an internal standard in analytical and pharmacokinetic studies, enabling precise quantification of Memantine Hydrochloride in biological matrices via techniques like LC-MS . Its synthesis typically involves deuterated reagents and modifications of established Memantine synthesis pathways, such as the two-step procedure starting from 1,3-dimethyl-adamantane .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methyl-5-(trideuteriomethyl)adamantan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H/i1D3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDHMLJTFXJGPI-NIIDSAIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Memantine-d3 Hydrochloride typically involves the following steps:

Starting Material: The process begins with 1,3-dimethyladamantane or 1-bromo-3,5-dimethyladamantane.

Reaction Steps: The synthesis involves three to four reaction steps, including halogenation, amination, and deuteration.

Final Product: The final product, this compound, is obtained with an overall yield ranging from 39% to 63%

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of the starting materials.

Optimization: Optimization of reaction conditions to maximize yield and purity.

Purification: Purification of the final product using techniques such as crystallization and chromatography

Chemical Reactions Analysis

Types of Reactions

Memantine-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: Memantine can be oxidized to form 6-hydroxy memantine.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Memantine can undergo substitution reactions, particularly involving its amine group

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents and other electrophiles are used for substitution reactions

Major Products

Oxidation: 6-Hydroxy memantine.

Reduction: Reduced forms of memantine, though less common.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Efficacy and Safety

Memantine has been shown to improve cognitive function and behavioral symptoms in patients with moderate to severe Alzheimer's disease. Clinical studies indicate that it can enhance quality of life for both patients and caregivers by reducing symptoms such as agitation and apathy .

Case Study Example:

- A patient with severe Alzheimer's disease improved significantly in cognitive recognition after being treated with memantine, demonstrating its potential to reverse some cognitive deficits .

Combination Therapies

Research has explored the efficacy of combining memantine with other treatments, such as acetylcholinesterase inhibitors (AChEIs). Studies suggest that combination therapy may yield better outcomes than monotherapy alone .

| Treatment | Outcome |

|---|---|

| Memantine + AChEI | Improved cognitive function and reduced caregiver burden |

| Memantine alone | Stabilization of symptoms without significant side effects |

Pharmacokinetic Studies

The deuterated nature of memantine-d3 allows for advanced pharmacokinetic studies. Deuterium labeling can alter metabolic pathways, providing insights into drug metabolism and improving the understanding of how drugs interact within biological systems .

Neurodegenerative Disease Research

Memantine-d3 is being investigated for its potential applications beyond Alzheimer's disease. Research indicates possible benefits in treating other neurodegenerative conditions such as vascular dementia (VaD), Parkinson's disease, Huntington's disease, and schizophrenia .

Potential Future Directions

Given its mechanism of action, memantine-d3 may be explored for use in various central nervous system disorders characterized by excitotoxicity or glutamatergic dysregulation. Future studies should focus on:

- Evaluating long-term efficacy and safety in diverse populations.

- Investigating its role in combination therapies for various neuropsychiatric disorders.

- Conducting preclinical studies to assess its effects on amyloid plaque reduction and neuroprotection.

Mechanism of Action

Memantine-d3 Hydrochloride exerts its effects by blocking the NMDA receptor, a subtype of glutamate receptor. This blockade prevents the excessive influx of calcium ions into neurons, which is associated with excitotoxicity and neuronal damage in Alzheimer’s disease. By inhibiting this pathway, Memantine helps to protect neurons and improve cognitive function .

Comparison with Similar Compounds

Analytical Methodologies

Key Techniques for this compound:

Spectrophotometry : Reaction with 4-chloro-7-nitrobenzofurazan (NBD-Cl) in alkaline medium (λ = 476 nm) .

LC-MS/MS: Utilizes transitions specific to deuterated ions (e.g., m/z 180 → 163 for Memantine-d3 vs. m/z 179 → 162 for non-deuterated Memantine) .

| Parameter | Memantine-d3 HCl | Memantine HCl | Desmethylmemantine HCl |

|---|---|---|---|

| Molecular Weight | ~238.8 g/mol | 215.8 g/mol | 201.7 g/mol |

| Linearity Range | 5–50 µg/mL* | 5–70 µg/mL | Not reported |

| Primary Use | Internal Standard | Therapeutic | Research |

Commercial Availability

This compound is marketed by suppliers like Veeprho and ECHEMI for research purposes, with packaging options ranging from 25 mg to 1 kg. Its price premium (~20–30% higher than non-deuterated Memantine) reflects isotopic synthesis costs .

Biological Activity

Memantine-d3 hydrochloride is a deuterium-labeled derivative of memantine, a well-known non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has gained attention for its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease (AD). This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

| Property | Details |

|---|---|

| Chemical Name | 3-Methyl-5-(2H3)methyl-1-adamantanamine hydrochloride |

| CAS Number | 1329802-06-3 |

| Molecular Formula | C₁₂H₁₉D₃ClN |

| Molecular Weight | 218.78 g/mol |

This compound is structurally similar to memantine but incorporates deuterium atoms, which may influence its pharmacokinetic and metabolic profiles.

Memantine acts primarily as an antagonist at the NMDA receptor, which plays a crucial role in glutamatergic neurotransmission. The binding of memantine to the NMDA receptor is voltage-dependent, allowing it to block excessive activation that can lead to excitotoxicity—a process implicated in neurodegenerative conditions. The IC50 value for this compound has been reported between 0.5 - 1.5 μM in vitro, indicating its potency in inhibiting NMDA receptor activity .

Neuroprotective Properties

- Neuroprotection Against Excitotoxicity : Memantine has been shown to prevent neuronal death induced by excitotoxic mechanisms, which is particularly relevant in the context of Alzheimer's disease .

- Reduction of Amyloid Plaques : In animal models of AD, memantine treatment resulted in improved spatial learning and a decrease in the deposition of amyloid-beta (Aβ) plaques, a hallmark of AD pathology .

- BDNF Modulation : Memantine increases brain-derived neurotrophic factor (BDNF) levels, which is critical for neuronal survival and plasticity .

Pharmacodynamics

The pharmacodynamic profile of memantine includes:

- Uncompetitive Antagonism : Memantine's uncompetitive nature allows it to exert more potent effects in conditions where NMDA receptors are highly activated.

- Voltage-Dependent Activity : The blockade of NMDA receptors by memantine is removed upon membrane depolarization, allowing for physiological function preservation during normal activity .

Efficacy in Alzheimer's Disease

A multicenter, double-blind randomized controlled trial involving 229 patients with moderate to severe Alzheimer's disease demonstrated significant improvements in cognitive function when treated with memantine compared to placebo controls. The primary outcome was measured using the Alzheimer Disease Assessment Scale-cognition (ADAS-Cog), with secondary outcomes including Mini-Mental State Examination (MMSE) scores .

Safety Profile

Memantine has a favorable safety profile with minimal side effects reported in clinical trials. Commonly observed adverse effects include dizziness and headache; however, these are generally mild and transient .

Q & A

Q. How can researchers verify the structural integrity of Memantine-d3 Hydrochloride in synthesized batches?

Methodological Answer:

- Use <sup>1</sup>H-NMR and <sup>13</sup>C-NMR spectroscopy to confirm deuterium incorporation and carbon assignments. For this compound, compare observed δ values (e.g., deuterated methyl groups at ~1.5–2.0 ppm in <sup>1</sup>H-NMR) to non-deuterated analogs .

- Employ mass spectrometry (e.g., LC-MS) to validate molecular weight (expected increase of 3 Da due to deuterium substitution) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Avoid inhalation and skin contact using local exhaust ventilation and nitrile gloves (verified via manufacturer compatibility charts). Store in light-resistant, airtight containers at 2–10°C to prevent decomposition .

- In case of accidental exposure, follow OSHA HCS first-aid measures : rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .

Q. Which analytical methods are validated for quantifying this compound in pharmacokinetic studies?

Methodological Answer:

- RP-HPLC with UV detection (λ = 210–220 nm) is validated for Memantine Hydrochloride analogs, with adjustments for deuterated compounds (e.g., retention time shifts due to isotopic effects) .

- Isotope dilution mass spectrometry (IDMS) enhances precision in deuterated compound quantification by correcting for matrix effects .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence metabolic stability in in vitro assays?

Methodological Answer:

- Conduct hepatic microsomal stability assays comparing deuterated vs. non-deuterated Memantine. Monitor metabolite formation via LC-MS to assess deuterium’s kinetic isotope effect (KIE) on CYP450-mediated oxidation .

- Use deuterium retention ratios (e.g., ≥95% in plasma after 24 hours) to validate metabolic stability enhancements .

Q. What experimental design strategies mitigate batch-to-batch variability in deuterated compound synthesis?

Methodological Answer:

- Apply Quality by Design (QbD) principles: optimize reaction parameters (temperature, pH) using central composite design (CCD) to maximize deuterium incorporation (>98%) .

- Implement process analytical technology (PAT) for real-time monitoring of deuterium labeling efficiency .

Q. How should researchers resolve discrepancies between in vitro and in vivo data for this compound?

Methodological Answer:

- Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. Key parameters include tissue-specific deuterium retention and protein binding variations .

- Validate findings using crossover studies in animal models, comparing deuterated and non-deuterated formulations under controlled conditions .

Q. What are the best practices for assessing photostability in deuterated pharmaceutical formulations?

Methodological Answer:

- Use ICH Q1B guidelines : expose samples to 1.2 million lux hours of visible light and 200 W·hr/m² of UV. Monitor degradation via HPLC and NMR to identify deuterium’s protective role against photolytic cleavage .

Data Analysis and Reporting

Q. How can isotopic interference be minimized in deuterated compound assays?

Methodological Answer:

Q. What statistical approaches are recommended for analyzing small-sample in vivo studies with this compound?

Methodological Answer:

- Use Bayesian hierarchical models to account for inter-individual variability. Incorporate prior pharmacokinetic data from non-deuterated Memantine to improve parameter estimation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.